REACTION_CXSMILES
|
[FH:1].[CH3:2][C:3]1([CH:9]=[CH:8][C:7]([F:10])=[C:6]([CH3:11])[CH2:5]1)N.N([O-])=O.[Na+]>CS(C)=O>[F:1][C:9]1[C:3]([CH3:2])=[CH:5][C:6]([CH3:11])=[C:7]([F:10])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-dimethyl-4-fluoro-aniline
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
CC1(N)CC(=C(C=C1)F)C
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling
|
Type
|
CUSTOM
|
Details
|
Subsequently, a diazotisation reaction
|
Type
|
CUSTOM
|
Details
|
is carried out, at 0° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the temperature is further raised to 80° C
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Subsequently, the reaction mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 428 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |